molecular formula C18H13F3O3 B5883945 4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

Cat. No.: B5883945
M. Wt: 334.3 g/mol
InChI Key: HEKYWOVXJIZACY-UHFFFAOYSA-N
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Description

4-Methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-methyl group on the chromen-2-one core and a 3-(trifluoromethyl)benzyl ether substituent at the 7-position. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Properties

IUPAC Name

4-methyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O3/c1-11-7-17(22)24-16-9-14(5-6-15(11)16)23-10-12-3-2-4-13(8-12)18(19,20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKYWOVXJIZACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets:

    Molecular Targets: Cytochrome P450 enzymes, DNA gyrase, and other cellular proteins.

    Pathways Involved: Inhibition of enzyme activity, leading to disruption of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position of coumarin derivatives is critical for modulating biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent at 7-Position Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities Reference
4-Methyl-7-{[3-(trifluoromethyl)benzyl]oxy} 3-(Trifluoromethyl)benzyl ether ~334.3 Not reported High lipophilicity, potential CNS activity
4-Methyl-7-[(3,4,5-trimethoxybenzyl)oxy] 3,4,5-Trimethoxybenzyl ether ~342.3 Not reported Antimalarial screening (hypothetical)
7-(Prop-2-yn-1-yloxy)-4-(trifluoromethyl) Propargyl ether 269.04 82–84 Lower melting point, enhanced reactivity
4-Methyl-7-(oxiran-2-ylmethoxy) Epoxide-containing ether 232.24 Not reported Increased electrophilicity
3-Benzyl-4-methyl-7-(oxiran-2-ylmethoxy) Benzyl-epoxide hybrid 365.4 Not reported Dual functional groups for reactivity

Key Observations :

  • Trifluoromethyl vs. Trimethoxy Groups : The trifluoromethyl group (electron-withdrawing) enhances metabolic resistance compared to electron-donating methoxy groups, which may improve pharmacokinetics .
  • Propargyl vs. Benzyl Ethers : Propargyl-substituted coumarins (e.g., 4b in ) exhibit lower melting points due to reduced crystallinity, favoring solubility in organic solvents .
  • Epoxide Functionality : Epoxide-containing derivatives (e.g., ) introduce reactive sites for further chemical modifications, enabling targeted drug delivery .

Biological Activity

4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a chromene structure characterized by a benzene ring fused to a pyran ring, with specific substituents that enhance its biological activity. The trifluoromethyl group is particularly notable for increasing lipophilicity, which may improve membrane permeability and interaction with biological targets.

Biological Activities

Research has shown that coumarin derivatives exhibit a variety of biological activities, including:

  • Antioxidant Activity : Coumarins are known to scavenge free radicals, thus protecting cells from oxidative stress. Studies have demonstrated that derivatives like this compound exhibit significant antioxidant properties, potentially through the modulation of enzymatic pathways involved in oxidative stress responses .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vivo studies using the carrageenan-induced paw edema model revealed that various coumarin derivatives significantly reduced inflammation compared to standard anti-inflammatory drugs like Diclofenac. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators .
  • Anticancer Potential : Several studies have indicated that coumarins possess anticancer properties. For instance, this compound has been shown to induce apoptosis in cancer cell lines. The compound's mechanism may involve the activation of caspases and modulation of cell cycle regulators, leading to inhibited proliferation of tumor cells.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine release
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various coumarin derivatives, including this compound. The results indicated that at a dosage of 30 mg/kg, the compound significantly reduced paw edema in rats compared to control groups. The percentage inhibition ranged from 65% to 74%, highlighting its potential as an effective anti-inflammatory agent.

Table 2: Anti-inflammatory Activity Results

CompoundDose (mg/kg)% Inhibition
Control-0
Diclofenac10070
This compound3068

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.
  • Modulation of Signaling Pathways : It may influence signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
  • Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases (CDKs), the compound can induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth.

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